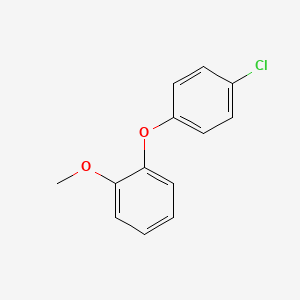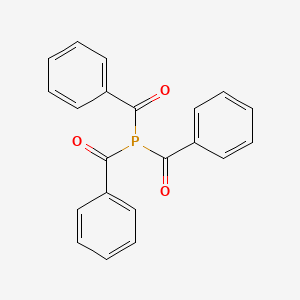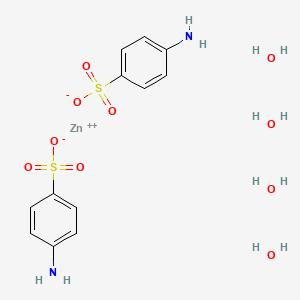
Sulfanilate ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a zinc salt of sulfanilic acid, which is an aromatic amine and sulfonic acid derivative. This compound is known for its antibacterial properties and has been studied for various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilate zinc typically involves the reaction of zinc salts with sulfanilic acid. One common method is to dissolve zinc sulfate in water and then add sulfanilic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound . The product is usually obtained as a tetrahydrate, which means it contains four molecules of water of crystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The final product is often purified through recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanilate zinc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfanilic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfanilic acid derivatives, reduced zinc complexes, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Sulfanilate zinc has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sulfanilate zinc involves its interaction with bacterial cell walls. The compound disrupts the synthesis of essential proteins and enzymes, leading to the inhibition of bacterial growth. The zinc ion plays a crucial role in this process by binding to specific molecular targets and interfering with their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc sulfate: Another zinc compound with similar antibacterial properties but different chemical structure and applications.
Sulfanilic acid: The parent compound of sulfanilate zinc, used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of zinc and sulfanilic acid, which imparts both antibacterial properties and the ability to participate in various chemical reactions. This makes it a versatile compound with applications in multiple fields .
Eigenschaften
CAS-Nummer |
31884-76-1 |
|---|---|
Molekularformel |
C12H20N2O10S2Zn |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
zinc;4-aminobenzenesulfonate;tetrahydrate |
InChI |
InChI=1S/2C6H7NO3S.4H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;/h2*1-4H,7H2,(H,8,9,10);4*1H2;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
AMZLQIJXGLIGCM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.O.O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)


![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
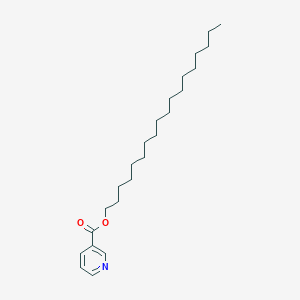
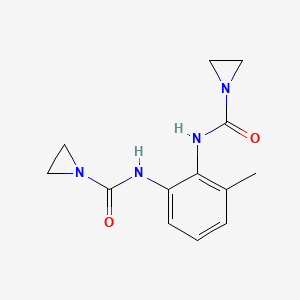

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
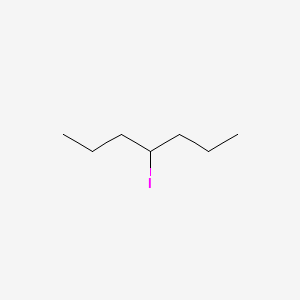
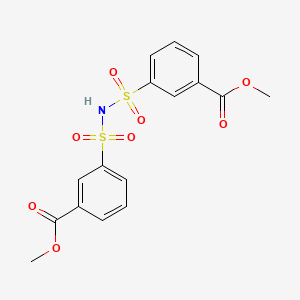
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)

